
4,4'-Bipyridine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Bipyridine dihydrate (C₁₀H₈N₂·2H₂O) is a crystalline compound formed by coordinating two water molecules with 4,4'-bipyridine, a rigid, linear organic ligand consisting of two pyridine rings connected at the 4-positions. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a monoclinic system (space group P2₁/c) with lattice parameters a = 7.128 Å, b = 11.244 Å, c = 9.719 Å, and β = 105.26°. The structure is stabilized by O–H⋯N hydrogen bonds between water molecules and pyridyl nitrogen atoms, forming a layered arrangement . This compound is widely utilized in coordination chemistry for constructing metal-organic frameworks (MOFs) and supramolecular networks due to its ability to act as a bridging ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine dihydrate can be synthesized through several methods, including:
Homo-coupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: These methods utilize electrochemical cells to facilitate the coupling of pyridine derivatives.
Industrial Production Methods: In industrial settings, 4,4’-Bipyridine dihydrate is often produced through catalytic coupling reactions. The process typically involves the use of metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 4,4’-Bipyridine dihydrate can undergo oxidation reactions to form bipyridinium salts.
Reduction: It can be reduced to form various bipyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Bipyridinium salts.
Reduction: Various bipyridine derivatives.
Substitution: Substituted bipyridine compounds.
Scientific Research Applications
4,4'-Bipyridine derivatives have versatile applications in high-tech fields like molecular machines and motors, with a growing interest in their chromic characteristics, responding to stimuli like light, heat, solvents, chemical species, and pressure . The dihedral angle between pyridine rings in 4,4'-bipyridine is crucial for responsiveness to external stimuli such as electricity, light, heat, pressure, and solvent polarity .
Table of Applications
Case Studies
- Vapochromic aptitude of viologen crystals: Exposure of the crystals in vapors of amines, they became deep violet . This chromic behavior is attributed to the formation of the corresponding betaines upon deprotonation of the N-vicinal methylene groups .
- High-pressure behavior of zwitterionic viologens: A crystal has a yellow color at ambient pressure, it becomes red under high pressure (2.8 GPa) and green right after decompression but regains its initial yellow color after remaining at ambient pressure for some time .
- Regulation of lipid metabolism by vanadium complexes: Bis(4,4'-dimethyl-2,2'-bipyridine)oxidovanadium(IV) sulfate dihydrate shows the most significant effect on lipid parameters in rats fed with high-fat diet .
- Improving blood circulation with herbal extracts: Danshen-Honghua herb pair with different preparations (alcohol, 50% alcohol and water) on blood rheology and coagulation functions in acute blood stasis rats . The high dose group of 50% alcohol extract had the best effect of promoting blood circulation and removing blood .
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine dihydrate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can exhibit various chemical and physical properties, making them useful in catalysis, materials science, and other fields .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Table 1: Structural Comparison of 4,4'-Bipyridine Derivatives
- Hydrogen Bonding : Unlike viologens, which rely on ionic interactions, the dihydrate forms neutral H-bonded layers, enhancing its stability in aqueous environments .
- Substituent Effects : Methyl groups in bis(4,4’-dimethyl-2,2’-bipyridine) complexes increase hydrophobicity, altering solubility and biological activity compared to the unsubstituted dihydrate .
Physicochemical Properties
Table 2: Key Physicochemical Properties
Biological Activity
4,4'-Bipyridine dihydrate is a derivative of bipyridine, a compound widely recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions in co-crystal formation, and potential therapeutic implications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial and antifungal properties of 4,4'-bipyridine derivatives. Diquaternary salts of 4,4'-bipyridinium have demonstrated significant efficacy against various microbial strains. For instance, a study employing the diffusimetric gelose surface diffusion method found that modifications in the para or meta positions of substituents on the bipyridine structure influenced selectivity without markedly affecting overall activity .
Table 1: Antimicrobial Efficacy of 4,4'-Bipyridine Derivatives
Compound Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Diquaternary Salts | Staphylococcus aureus | < 4 μg/mL |
Klebsiella pneumoniae | < 4 μg/mL | |
Candida albicans | < 2 μg/mL | |
Coordination Polymers | E. coli | > 50 μg/mL |
Candida krusei | > 50 μg/mL |
The above table summarizes findings from various studies indicating that while some derivatives exhibit potent antimicrobial activity at low concentrations, others require higher doses to achieve similar effects.
Co-Crystal Formation
The interaction of 4,4'-bipyridine with other pharmaceutical compounds has led to the formation of co-crystals that enhance solubility and bioavailability. A case study involving Zaltoprofen and 4,4'-bipyridine demonstrated that co-crystals formed between these compounds exhibited significantly improved solubility in water and buffer solutions compared to pure Zaltoprofen .
Research Findings on Co-Crystals
- Thermodynamic Models : Differential Scanning Calorimetry (DSC) was utilized to analyze the thermal properties of these co-crystals, revealing insights into their stability and composition.
- Characterization Techniques : X-ray diffraction and FT-IR spectroscopy confirmed the successful formation of co-crystals and provided data on molecular interactions.
Case Studies
Several studies have investigated the biological implications of 4,4'-bipyridine derivatives:
- Antimicrobial Properties : A study assessed the effectiveness of various bipyridine derivatives against multi-drug resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated promising activity against these pathogens .
- Biofilm Inhibition : Another investigation focused on the antibiofilm activity of coordination polymers derived from bipyridine. These compounds were effective in inhibiting biofilm formation at concentrations as low as 2 μg/mL, showcasing their potential in treating infections associated with biofilms .
Chemical Reactions Analysis
Hydration/Dehydration Dynamics
The dihydrate form (44Hy2 ) reversibly interconverts with the anhydrate (44AH ) under controlled humidity. Key thermodynamic and kinetic parameters include:
This interconversion is critical for storage and handling, as exposure to ambient humidity can alter the compound’s solid-state form .
Coordination Chemistry
4,4'-Bipyridine dihydrate acts as a bridging ligand in coordination polymers. Notable examples include:
Copper(II) Acetate Complexes
Reaction with copper(II) acetate dihydrate yields polymeric structures:
text2 Cu(CH₃COO)₂·2H₂O + 4,4'-BIPY·2H₂O → [Cu₂(CH₃COO)₄(4,4'-BIPY)₂]ₙ + 4 H₂O
-
Magnetic properties : μ = 1.77 B.M., higher than copper(II) acetate monohydrate (1.4 B.M.) .
-
Structural role : Bipyridine bridges Cu centers, displacing acetate from the dimeric Cu₂(CH₃COO)₄ unit .
Zinc(II) and Cadmium(II) Coordination Polymers
4,4'-BIPY dihydrate forms 1D chains or 2D networks with metal ions like Zn²⁺ and Cd²⁺, leveraging its conformational flexibility .
Redox Reactions
The dihydrate participates in reduction processes, though water loss often precedes reactivity:
Silylation
Reduction with Li and trimethylsilyl chloride (Me₃SiCl) yields N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene:
textNC₅H₄-C₅H₄N + 2 Li + 2 Me₃SiCl → Me₃SiNC₅H₄-C₅H₄NSiMe₃ + 2 LiCl
Acid-Base Reactivity
The dihydrate’s nitrogen atoms undergo protonation in acidic media, forming salts (e.g., dihydrochloride) .
Zwitterion Formation
Reaction with carboxylic acids (e.g., benzoic acid) produces zwitterionic structures stabilized by:
Thermal Behavior
Thermogravimetric analysis (TGA) reveals:
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for 4,4'-Bipyridine dihydrate-coordinated metal complexes?
The synthesis typically involves reacting this compound with metal salts under controlled conditions. For example, copper(II) acetate dihydrate reacts with 4,4'-Bipyridine in aqueous or ethanol solutions to form polymeric complexes like [Cu₂(CH₃COO)₄(4,4'-bipy)₂]ₙ. Key steps include:
- Stoichiometric mixing : Maintaining a 1:1 molar ratio of metal salt to ligand.
- Solvent choice : Using polar solvents (e.g., water, ethanol) to enhance solubility.
- Characterization : Employ elemental analysis, FT-IR spectroscopy (to confirm coordination via N-atom binding), and thermogravimetric analysis (TGA) to assess thermal stability .
Q. How is the crystal structure of this compound determined, and what role do hydrogen bonds play?
Single-crystal X-ray diffraction (SCXRD) is the primary method. The structure (space group C2, Z = 4) reveals two water molecules per 4,4'-Bipyridine unit. Hydrogen bonds (O–H···N and O–H···O) form infinite chains, stabilizing the supramolecular architecture. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling high-resolution data and twinned crystals .
Q. What safety precautions are critical when handling this compound?
- Respiratory protection : Use fume hoods to avoid inhalation of dust, which may cause respiratory irritation.
- Skin/eye contact : Wear nitrile gloves and safety goggles; rinse immediately with water if exposed.
- Storage : Keep in sealed containers in dry, ventilated areas away from strong oxidizers/acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic forms of this compound?
Polymorphism arises from variations in synthesis (e.g., solvation, temperature). To address discrepancies:
- Controlled crystallization : Use slow evaporation in different solvents (e.g., water vs. ethanol).
- SCXRD comparison : Analyze unit cell parameters (e.g., space groups C2 vs. P2₁) and torsion angles (e.g., 40.8° in one polymorph vs. 18.5° in anhydrous forms).
- Thermal analysis : TGA can distinguish hydrates from anhydrous forms .
Q. What methodologies are employed to design 4,4'-Bipyridine-based coordination polymers with tailored properties?
- Ligand functionalization : Introduce carboxylate or methyl groups (e.g., 2,5-bis(trifluoromethyl)terephthalic acid) to modulate porosity and stability.
- Metal selection : Transition metals (Zn²⁺, Mn²⁺) favor 1D chains or 3D frameworks via µ₂- or µ₃-bridging modes.
- Hydrothermal synthesis : High-temperature/pressure conditions enhance crystallinity, as seen in [Mn(C₁₅H₈O₇)(4,4'-bipy)(H₂O)₃]·2H₂O .
Q. How do DFT studies enhance the understanding of 4,4'-Bipyridine-copper complex geometries?
Semiempirical DFT calculations predict bond lengths, angles, and electronic transitions. For [Cu₂(CH₃COO)₄(4,4'-bipy)₂]ₙ:
- Optimize geometry : Compare computed Cu–N distances (~2.0 Å) with experimental SCXRD data.
- Electronic spectra : Simulate UV-Vis absorption bands to assign d-d transitions or ligand-to-metal charge transfer (LMCT) .
Q. What advanced spectroscopic techniques probe adsorption behavior of 4,4'-Bipyridine on surfaces?
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects molecular orientation on metallic nanoparticles (e.g., Au/Ag).
- Tip-Enhanced Raman Spectroscopy (TERS) : Provides nanoscale resolution under ultra-high vacuum (UHV) to study chemisorption mechanisms. These methods reveal binding modes (e.g., flat vs. vertical adsorption) critical for catalysis or sensor applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;dihydrate |
InChI |
InChI=1S/C10H8N2.2H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H2 |
InChI Key |
SMEGNDLCVNPDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.